4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a nitro group, a triazan-1-ylidene moiety, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of cyclohexa-2,4-dien-1-one derivatives with nitro-substituted aromatic amines under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one: Unique due to its combination of nitro, triazan-1-ylidene, and phenyldiazenyl groups.
This compound derivatives: Variations with different substituents on the aromatic ring or modifications to the triazan-1-ylidene moiety.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
521917-81-7 |
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Molecular Formula |
C18H14N6O3 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-nitro-2-[(4-phenyldiazenylanilino)diazenyl]phenol |
InChI |
InChI=1S/C18H14N6O3/c25-18-11-10-16(24(26)27)12-17(18)22-23-21-15-8-6-14(7-9-15)20-19-13-4-2-1-3-5-13/h1-12,25H,(H,21,22) |
InChI Key |
NXMYSIUTBPZVCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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